tert-Butyl 3-amino-2-(2-chlorophenyl)pyrrolidine-1-carboxylate
Description
tert-Butyl 3-amino-2-(2-chlorophenyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyloxycarbonyl (Boc) protecting group at position 1, an amino group at position 3, and a 2-chlorophenyl substituent at position 2 (Figure 1). Its molecular formula is C₁₅H₂₁ClN₂O₂, with a molecular weight of 296.79 g/mol.
This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or GPCR-targeted therapies, where pyrrolidine scaffolds are common.
Properties
Molecular Formula |
C15H21ClN2O2 |
|---|---|
Molecular Weight |
296.79 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-(2-chlorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-8-12(17)13(18)10-6-4-5-7-11(10)16/h4-7,12-13H,8-9,17H2,1-3H3 |
InChI Key |
ZLSHUQFNBIRADS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-2-(2-chlorophenyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.
Addition of the Amino Group: The amino group can be introduced through an amination reaction, often using ammonia or an amine derivative.
Formation of the tert-Butyl Ester: The tert-butyl ester group can be formed by reacting the carboxylic acid derivative of the pyrrolidine ring with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-2-(2-chlorophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include sodium hydroxide and alkoxides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of the compound.
Reduction: Phenyl-substituted derivatives.
Substitution: Hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
tert-Butyl 3-amino-2-(2-chlorophenyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-2-(2-chlorophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Effects
The compound’s closest analogs differ in the position of the chloro substituent on the phenyl ring or the halogen type (e.g., bromine). Key comparisons are summarized in Table 1.
Table 1: Comparison of Structural Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Key Features |
|---|---|---|---|---|---|
| tert-Butyl 3-amino-2-(2-chlorophenyl)pyrrolidine-1-carboxylate | Not provided | C₁₅H₂₁ClN₂O₂ | 296.79 | 2-chlorophenyl | Ortho-chloro introduces steric hindrance |
| tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate | 1784828-59-6 | C₁₅H₂₁ClN₂O₂ | 296.79 | 4-chlorophenyl | Para-substitution reduces steric effects |
| tert-Butyl 3-amino-2-(3-chlorophenyl)pyrrolidine-1-carboxylate | 1780734-93-1 | C₁₅H₂₁ClN₂O₂ | 296.79 | 3-chlorophenyl | Meta-substitution balances electronic effects |
| tert-Butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate | 1203685-04-4 | C₁₅H₂₀BrNO₂ | 334.23 | 2-bromophenyl | Bromine’s larger atomic radius increases steric bulk |
Physicochemical and Reactivity Differences
- Steric Effects : The 2-chlorophenyl group in the target compound creates significant steric hindrance compared to para- or meta-substituted analogs. This may reduce solubility in polar solvents and influence crystallinity, as ortho-substituted aromatics often exhibit lower symmetry .
- Para- and meta-substituted analogs exhibit less pronounced electronic perturbation .
- Reactivity : Bromine in the 2-bromo analog (CAS 1203685-04-4) enhances susceptibility to nucleophilic aromatic substitution compared to chlorine, making it a more reactive intermediate in cross-coupling reactions .
Biological Activity
tert-Butyl 3-amino-2-(2-chlorophenyl)pyrrolidine-1-carboxylate, also known by its CAS number 1784947-18-7, is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a pyrrolidine ring, a tert-butyl ester group, and a chlorophenyl substituent, which collectively influence its pharmacological properties.
- Molecular Formula : C₁₅H₂₁ClN₂O₂
- Molecular Weight : 296.79 g/mol
- Structural Characteristics : The presence of the chlorophenyl group is significant as it enhances the compound's chemical reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including potential antimicrobial, anticancer, and neuroprotective effects. The following sections detail specific findings related to these activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with halogen substitutions have shown zones of inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .
| Compound Name | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| This compound | 9 - 20 | 6 - 12.5 |
| Related Halogenated Compounds | Varies | Varies |
Anticancer Activity
The compound's structure suggests potential anticancer properties. Similar pyrrolidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For example, studies on related compounds indicated IC₅₀ values in the low micromolar range against murine leukemia cell lines .
Case Study: Anticancer Efficacy
In a comparative study involving several pyrrolidine derivatives:
- Compound A : IC₅₀ = 0.36 µM against CCK A receptors.
- Compound B : IC₅₀ = 1.03 µM against CCK B receptors.
These findings suggest that modifications in the chlorophenyl positioning can significantly alter the biological activity of similar compounds.
Neuroprotective Effects
Research into the neuroprotective effects of pyrrolidine derivatives indicates that they may exhibit protective properties against neurodegenerative diseases. Compounds with similar structures have been shown to modulate neurotransmitter systems and exhibit antioxidant activities .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Receptor Binding : The compound may act as an antagonist or agonist at specific G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes involved in cancer progression or microbial resistance mechanisms.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-butyl 3-amino-2-(2-chlorophenyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves multi-step routes, including Boc-protection, coupling reactions, and purification via column chromatography. For example, tert-butyl pyrrolidine derivatives are often synthesized using Boc-protected intermediates under anhydrous conditions, with reagents like NaH or LiAlH4 for deprotonation. Solvent systems (e.g., THF or dichloromethane) and temperature control (0–45°C) are critical for minimizing side reactions . Optimization may include adjusting stoichiometry of coupling agents (e.g., EDCI/HOBt) and monitoring reaction progress via TLC or LC-MS.
Q. How should researchers characterize the stereochemistry of this compound, particularly the 2-(2-chlorophenyl) substituent?
- Answer : Chiral HPLC or polarimetry can confirm enantiomeric purity. For absolute configuration, single-crystal X-ray diffraction (SC-XRD) is definitive. Programs like SHELXL (part of the SHELX suite) are widely used for refining crystallographic data . If crystals are unavailable, 2D NMR (e.g., NOESY) can infer spatial relationships between protons, particularly around the pyrrolidine ring and chlorophenyl group .
Q. What analytical techniques are essential for verifying the compound’s purity and structural integrity?
- Answer :
- NMR : H and C NMR to confirm proton/carbon environments (e.g., Boc-group peaks at ~1.4 ppm for tert-butyl and ~155 ppm for carbonyl).
- HRMS : To validate molecular weight (e.g., expected [M+H]+ for CHClNO: 295.1215).
- IR : Peaks at ~1700 cm (C=O stretch) and ~3350 cm (N-H stretch) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data caused by dynamic rotational isomerism in the pyrrolidine ring?
- Answer : Variable-temperature NMR (VT-NMR) can decouple signals by slowing conformational exchange. For example, cooling to −40°C in CDCl may separate overlapping peaks. Alternatively, DFT calculations (e.g., Gaussian) can model rotational barriers and predict splitting patterns .
Q. What strategies are effective for improving yields in the final Boc-deprotection step without side reactions?
- Answer : Use mild acidic conditions (e.g., TFA in DCM at 0°C) to avoid decomposition. For acid-sensitive substrates, catalytic hydrogenolysis (H, Pd/C) or photolytic methods (UV light with photosensitizers) may be preferable. Monitor deprotection via in-situ FTIR for real-time analysis of Boc-group removal .
Q. How can computational tools predict the compound’s stability under varying pH and temperature conditions?
- Answer : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) model degradation pathways, while pKa prediction software (e.g., MarvinSuite) estimates protonation states. Experimentally, accelerated stability studies (40°C/75% RH for 4 weeks) coupled with HPLC-MS identify degradation products like hydrolyzed Boc-groups or chlorophenyl ring oxidation .
Q. What crystallographic challenges arise when analyzing this compound, and how can they be addressed?
- Answer : Challenges include poor crystal growth due to flexible pyrrolidine rings. Use high-throughput crystallization screens (e.g., PEG/ionic liquid matrices) or co-crystallization with stabilizing agents (e.g., crown ethers). For twinned crystals, SHELXL’s TWIN command refines data, and Mercury’s packing similarity tool identifies isostructural analogs .
Methodological Tables
Table 1 : Key NMR Chemical Shifts (Referenced from Pyrrolidine Analogs)
Table 2 : Crystallographic Parameters (Hypothetical Data)
| Parameter | Value |
|---|---|
| Space group | P |
| a, b, c (Å) | 6.05, 12.00, 16.26 |
| α, β, γ (°) | 88.8, 81.2, 87.6 |
| R factor | 0.043 |
| Adapted from triclinic Boc-piperazine analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
